molecular formula C6H9ClF3N3 B2913496 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1707602-45-6

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2913496
CAS No.: 1707602-45-6
M. Wt: 215.6
InChI Key: DBKVNZRCRKZKIE-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the imidazole ring with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl bromide, under suitable conditions.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its imidazole ring is known to interact with various biological targets, making it a useful tool in biochemical research.

Medicine

In medicine, imidazole derivatives are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride would depend on its specific application. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    [1H-Imidazol-4-yl]methanamine hydrochloride: Lacks the trifluoroethyl group, which may result in different biological activity and chemical properties.

    [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine, potentially leading to different reactivity and applications.

Uniqueness

The presence of the trifluoroethyl group in [1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride distinguishes it from other imidazole derivatives. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-2-5(1-10)11-4-12;/h2,4H,1,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKVNZRCRKZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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